Product packaging for Naphtho(8,1,2-bcd)perylene(Cat. No.:CAS No. 188-89-6)

Naphtho(8,1,2-bcd)perylene

Cat. No.: B091706
CAS No.: 188-89-6
M. Wt: 326.4 g/mol
InChI Key: HLQQSCPDTAIJEZ-UHFFFAOYSA-N
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Description

Naphtho(8,1,2-bcd)perylene (CAS 188-89-6) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H14 and a molecular weight of 326.4 g/mol . This compound belongs to the perylene family of PAHs, which are characterized by an extended, rigid π-conjugation system that confers remarkable thermal stability and unique photophysical properties . Its structure consists of seven fused aromatic rings, classifying it as a large PAH of significant interest in fundamental and applied research . In materials science, this compound is a subject of investigation for developing advanced organic electronic and optoelectronic materials . Its planar geometry and extensive π-electron delocalization make it a promising candidate for use as a semiconductor material in devices such as Organic Field-Effect Transistors (OFETs) and as an emitter or host material in Organic Light-Emitting Diodes (OLEDs) . Furthermore, its ability to absorb light in the visible spectrum opens avenues for its application in Organic Photovoltaic Cells (OPVs) . The compound can be synthesized through modern, efficient methods such as a palladium-catalyzed [3+3] annulation reaction or a lithium-mediated mechanochemical cyclodehydrogenation, which has been reported to yield the product on a gram scale . Beyond synthetic materials, large PAHs like this compound and its benzo-derivatives have been identified in complex mixtures, such as the products of fuel pyrolysis and in environmental samples like coal and petrol coke, highlighting their stability and formation in high-temperature processes . This product is intended for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H14 B091706 Naphtho(8,1,2-bcd)perylene CAS No. 188-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQQSCPDTAIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172138
Record name Naphtho(8,1,2-bcd)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188-89-6
Record name Naphtho(8,1,2-bcd)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(8,1,2-bcd)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Naphtho 8,1,2 Bcd Perylene and Its Derivatives

Established Synthetic Pathways for Naphtho(8,1,2-bcd)perylene Core Structures

The synthesis of the naphtho[8,1,2-bcd]perylene core has been approached through several established methodologies. A common strategy involves the reaction of perylene (B46583) with naphthalene (B1677914) derivatives, often facilitated by a catalyst. ontosight.ai Purification of the resulting compound typically relies on standard laboratory techniques such as column chromatography and recrystallization. ontosight.ai

One convergent synthetic route involves a palladium-catalyzed [3+3] annulation reaction. This method brings together two smaller aromatic fragments to construct the larger polycyclic framework. researchgate.net Specifically, the coupling of 1,8-dibromonaphthalene (B102958) with various PAH boronic esters under optimized reaction conditions has been demonstrated to yield perylene derivatives, including the naphtho[8,1,2-bcd]perylene core. researchgate.net This approach offers the flexibility to synthesize not only planar systems but also curved and heteroaromatic analogues. researchgate.net

Another established pathway involves the palladium-catalyzed annulation of a naphthalene dicarboximide with different aromatic substrates. acs.orgacs.org This method has been shown to be a general route to polycyclic aromatic dicarboximides (PADIs), which are derivatives of the core naphtho[8,1,2-bcd]perylene structure. acs.org The reaction proceeds through a cascade of a Suzuki-Miyaura cross-coupling and a direct C-H arylation. acs.org

Palladium-Catalyzed Annulation Approaches

Palladium-catalyzed annulation has emerged as a powerful and versatile tool for the synthesis of complex PAHs, including derivatives of naphtho[8,1,2-bcd]perylene. acs.orgacs.org This strategy often involves the coupling of a pre-functionalized naphthalene derivative with an aromatic boronic acid or ester. acs.orgacs.org

Catalyst Systems and Ligand Optimization

The success of palladium-catalyzed annulation reactions is highly dependent on the specific catalyst system and ligands employed. In the synthesis of polycyclic aromatic dicarboximides (PADIs), a derivative of naphtho[8,1,2-bcd]perylene, extensive optimization of these components has been conducted. acs.org

A systematic screening of various palladium sources and phosphine (B1218219) ligands revealed that the combination of [Pd₂(dba)₃]·CHCl₃ as the palladium(0) source and PCy₃·HBF₄ as the phosphine ligand provides the highest yields for the annulation product. acs.org Other ligands, such as SPhos, P(o-tolyl)₃, P(tBu)₃, and IPr, were also evaluated but resulted in lower yields under the tested conditions. rsc.org The choice of ligand is critical, as it influences the efficiency of the catalytic cycle, which includes steps like oxidative addition and reductive elimination. acs.orgmdpi.com

Table 1: Ligand Screening for the Pd-Catalyzed Annulation Reaction

Entry Ligand Yield (%)
1 SPhos 55
2 P(o-tolyl)₃ 68
3 PCy₃·HBF₄ 88
4 P(tBu)₃·HBF₄ 75
5 IPr 42

Reaction conditions: 1a (0.04 mmol), 2 (1.1 equiv), [Pd₂(dba)₃]·CHCl₃ (10 mol %), ligand (40 mol %), Cs₂CO₃ (3.0 equiv), 1-chloronaphthalene (B1664548), 160 °C, 16 h. Yields are isolated yields. acs.orgrsc.org

Solvent Effects and Reaction Conditions

The choice of solvent has a decisive impact on the yield of palladium-catalyzed annulation reactions. acs.orgrsc.org For the synthesis of PADIs, a variety of solvents were screened, including toluene (B28343), 1,4-dioxane, and o-dichlorobenzene. acs.orgrsc.org However, it was discovered that using 1-chloronaphthalene as the solvent significantly improves the yield of the desired annulated products. acs.orgscience.gov This enhancement is attributed to a template effect, where the structural similarity of the solvent to the coupling components facilitates the reaction. researchgate.net

In addition to the solvent, other reaction conditions such as temperature and the choice of base are crucial. The optimal temperature for the annulation is typically around 160 °C. acs.org Cesium carbonate (Cs₂CO₃) has been identified as an effective base for these transformations, promoting the catalytic cycle. acs.org The reaction is generally carried out for 16 hours to ensure completion. acs.org

Table 2: Solvent Screening for the Pd-Catalyzed Annulation Reaction

Entry Solvent Yield (%)
1 Toluene 25
2 1,4-Dioxane 38
3 o-Dichlorobenzene 65
4 1-Chloronaphthalene 88

Reaction conditions: 1a (0.04 mmol), 2 (1.1 equiv), [Pd₂(dba)₃]·CHCl₃ (10 mol %), PCy₃·HBF₄ (40 mol %), Cs₂CO₃ (3.0 equiv), solvent, 160 °C, 16 h. Yields are isolated yields. acs.orgrsc.org

Scope and Limitations in Polycyclic Aromatic Dicarboximide (PADI) Synthesis

The palladium-catalyzed annulation methodology exhibits a broad substrate scope, enabling the synthesis of a wide array of planar PADIs containing both carbocyclic and heterocyclic units. acs.org The reaction tolerates various functional groups and can be applied to different aromatic and heteroaromatic boronic esters, including those derived from benzothiophene (B83047) and quinoline. acs.org This versatility has expanded the accessible range of perylene monoimide fluorescent dyes. acs.org

Furthermore, the method has been successfully extended to the synthesis of rylene bis(dicarboximides), demonstrating its utility in creating larger, more complex π-conjugated systems. acs.org However, a limitation of this approach is that in some earlier applications, the product yields were unsatisfactory. acs.org The optimized conditions, particularly the use of 1-chloronaphthalene as a solvent, have largely overcome this drawback, leading to yields of up to 97%. acs.orgscience.gov The reaction mechanism is believed to proceed via a Heck-type reaction when forming six-membered ring annulated products, which can limit the substrate scope to aryl boronic esters with significant double bond character. acs.org

Diels-Alder Addition Strategies in Pericondensed PAH Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has also been employed in the synthesis of pericondensed PAHs. nih.govwikipedia.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile offers a reliable method for constructing complex cyclic systems with good stereochemical control. wikipedia.org

Zethrene (B12695984) as a Precursor for this compound Derivatives

Zethrene, a unique polycyclic aromatic hydrocarbon with formally fixed C-C double bonds, has been utilized as a precursor for the synthesis of derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. rsc.orglookchem.com The reactivity of the bay region of zethrene allows for Diels-Alder additions, leading to the formation of new, larger π-extended systems. rsc.orgresearchgate.net This approach has been shown to yield n-type organic semiconductors, highlighting the potential for tuning the electronic properties of the resulting PAHs. rsc.orglookchem.com An improved synthesis of zethrene itself has made this precursor more accessible for such applications. rsc.org

Stereochemical Control and Regioselectivity Considerations

Controlling the stereochemistry and regioselectivity during the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like this compound is a significant synthetic challenge. The ability to dictate the precise three-dimensional arrangement of atoms (stereocontrol) and the specific position of bond formation (regiocontrol) is crucial for tailoring the properties of the final molecule.

Regioselectivity is often dictated by the choice of reagents and reaction conditions. For instance, in the oxidative cyclodehydrogenation of perylene precursors, the choice of oxidizing agent can determine the final isomeric product. The Scholl reaction, a common method for creating carbon-carbon bonds via oxidative cyclization, can yield different isomers depending on the catalyst and solvent system used. researchgate.net One study demonstrated that the oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene could selectively afford either terrylene or its isomer, benzo researchgate.netacs.orgindeno[1,2,3-cd]perylene, by altering the reaction conditions. researchgate.net Similarly, visible-light-induced oxidative cyclization of a phenanthrene (B1679779) framework was shown to be highly regioselective, favoring the formation of a specific, highly strained helicene isomer over other possibilities. semanticscholar.org This selectivity arises from the subtle energetic differences in the transition states leading to the various possible products.

Stereochemical control in the context of this compound synthesis often relates to hydrogenation processes that create saturated, sp³-hybridized centers from the flat, sp²-hybridized aromatic core. The hydrogenation of a related compound, perylene, using a rhodium-catalyzed mechanochemical method resulted in a 3:1 mixture of cis and trans isomers, indicating that while the reaction proceeds, controlling the stereochemical outcome is not absolute under these specific conditions. rsc.org However, for other substrates, the same methodology has been shown to produce a single stereoisomer, suggesting that the structure of the PAH itself plays a crucial role in directing the stereochemical course of the reaction. rsc.org The development of synthetic protocols that provide complete control over the formation of specific diastereomers remains an active area of research, often relying on substrate-controlled approaches where the inherent geometry of a chiral starting material directs the outcome of subsequent transformations. chemrxiv.org

Mechanochemical Transfer Hydrogenation for Periphery-Hydrogenated Analogues

A significant advancement in the synthesis of periphery-hydrogenated PAHs, including analogues of this compound, is the development of mechanochemical transfer hydrogenation. researchgate.netrsc.org This technique addresses major challenges associated with traditional hydrogenation methods, such as the low solubility of PAH starting materials and the need for high-pressure hydrogen gas and extended reaction times. rsc.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a pathway to rapid and efficient synthesis under milder, often solvent-free, conditions. rsc.orgrsc.org

Rhodium-Catalyzed Systems and Hydrogen Donors

The success of this mechanochemical approach relies on a specific catalytic system. The most effective system identified utilizes a rhodium complex, [RhOH(cod)]2 (where cod is 1,5-cyclooctadiene), as the catalyst. rsc.orgresearchgate.net Instead of gaseous hydrogen, the hydrogen source is a combination of diboronic acid (B2(OH)4) and an alcohol, with n-butanol (n-BuOH) being identified as an optimal hydrogen donor due to its high boiling point, which is advantageous in heated mechanochemical reactions. researchgate.netrsc.org This system facilitates a transfer hydrogenation process where hydrogen atoms are transferred from the donor molecules to the PAH substrate. rsc.org

Solvent-Free and Mild Reaction Conditions for this compound Hydrogenation

A key advantage of this method is its operational simplicity and mild reaction conditions. rsc.org The reaction involves the direct mixing of the solid PAH, the rhodium catalyst, and the diboronic acid in a stainless-steel ball-milling jar. rsc.org The liquid hydrogen donor, n-butanol, is added as a liquid-assisting grinding agent. researchgate.net The entire process can be run under an ambient atmosphere (in air) and at moderate temperatures, eliminating the need for specialized high-pressure equipment or inert gas setups. rsc.org

In a specific application, this compound (referred to as compound 7n in the study) was successfully hydrogenated using this protocol, yielding the periphery-hydrogenated product (compound 8n) in a 61% isolated yield. rsc.orgnih.govrsc.org This demonstrates the method's effectiveness even for larger, highly fused PAHs that are often challenging to transform using conventional solution-state chemistry. rsc.org

Mechanochemical Transfer Hydrogenation of Selected PAHs rsc.orgrsc.org
Substrate (Compound ID)Product (Compound ID)Yield (%)Notes
Perylene (7m)Hydrogenated Perylene (8m, 8m')71% (8m), 12% (8m')Product 8m is a 3:1 cis/trans mixture
This compound (7n)Hydrogenated this compound (8n)61%-
Coronene (B32277) (7o)Hydrogenated Coronene (8o)19%Low yield due to formation of multiple isomers

Isomer Distribution and Stereochemistry in Hydrogenated Products

The isomer distribution and stereochemistry of the resulting hydrogenated products are highly dependent on the substrate. rsc.org As mentioned, the hydrogenation of perylene (7m) yields a mixture of cis and trans isomers. rsc.orgrsc.org However, the reaction with this compound (7n) afforded a single product (8n) in good yield. rsc.org For other complex PAHs like dibenzo[g,p]chrysene (B91316) (7k) and coronene (7o), the reaction produced a variety of partially hydrogenated products and isomers, which complicated purification and led to lower isolated yields of the target compounds. rsc.org In one case, the hydrogenation of corannulene (B50411) (7p) resulted in a single stereoisomer, though its relative stereochemistry could not be determined. rsc.org This variability highlights that while the mechanochemical method is robust, the stereochemical and isomeric outcomes are dictated by the intrinsic structure of the starting PAH.

Oxidative Cyclization and Dimerization Reactions for Perylene Frameworks

Oxidative cyclization is a foundational strategy for constructing the perylene core. These reactions typically involve the formation of carbon-carbon bonds within or between aromatic precursors through the removal of hydrogen atoms, often facilitated by a chemical oxidant or electrochemical methods.

A classic example is the Scholl reaction, which uses a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to induce intramolecular or intermolecular aryl-aryl coupling. researchgate.net This method has been applied to the one-pot oxidative dimerization of 1,8-disubstituted naphthalenes to generate the perylene skeleton under mild conditions. researchgate.net A more modern and highly efficient approach involves a lithium-mediated mechanochemical anionic cyclodehydrogenation. This user-friendly protocol uses a simple lithium wire in a ball mill at room temperature. chemrxiv.orgresearchgate.net It has been successfully used to convert 1-(naphthalen-1-yl)pyrene (1g) and its isomer 4-(naphthalen-1-yl)pyrene (1g′) into this compound (2g) in high yields of 83% and 81%, respectively. chemrxiv.org This mechanochemical method represents a significant improvement in practicality and safety over older techniques that required pyrophoric reagents and harsh conditions. chemrxiv.org

These cyclization reactions can lead to complex, π-extended nanographenes. For example, a highly crowded oligoarylene precursor was transformed into a chiral nanographene containing 29 fused rings through a sequential oxidative cyclization under Scholl conditions. nih.gov The regioselectivity of these cyclizations is critical, with reactions occurring preferentially in the sterically hindered peri- and bay-regions of the growing PAH framework. nih.govbohrium.com

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is essential for tuning its properties for applications in materials science and electronics. rsc.org A powerful method for achieving this is through palladium-catalyzed annulation reactions.

One such strategy was employed to synthesize N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide. acs.org This approach involves a palladium-catalyzed reaction between a dibromo-substituted aromatic dicarboximide and an aryl boronic ester. The reaction proceeds through an initial Suzuki-Miyaura coupling, followed by an intramolecular direct arylation to complete the ring fusion, affording the final annulated product in high yield (97% for the this compound derivative). acs.org This methodology is notable for its broad scope and tolerance of various functional groups, enabling the synthesis of a wide array of polycyclic aromatic dicarboximides (PADIs). acs.org

Synthesis of a Functionalized this compound Derivative acs.org
Reactant 1Reactant 2Catalyst SystemProductYield (%)
Dibromonaphthalene dicarboximide precursorNaphthalene-1-boronic acid (pinacol)ester precursor[Pd₂(dba)₃]·CHCl₃, PCy₃·HBF₄, Cs₂CO₃N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd)perylene-9,10-dicarboximide97

Other strategies for expanding and functionalizing perylene-based cores include Diels-Alder cycloadditions. This reaction involves adding a dienophile across the bay regions of the PAH, providing an effective route for π-extension and the construction of new fused ring systems. mdpi.com While not specifically detailed for this compound, this annulative π-extension (APEX) strategy is a powerful tool for the broader class of perylene derivatives. mdpi.com

Introduction of Aromatic Ring Substituents

The introduction of substituents onto the this compound framework is crucial for tuning its electronic and physical properties. A primary strategy for achieving substituted derivatives involves a convergent synthesis where pre-functionalized precursors are coupled to form the final π-extended system.

A key example is the introduction of dicarboximide groups, which are strongly electron-withdrawing. This modification significantly impacts the molecule's optical properties. For instance, the presence of dicarboximide substituents on the this compound core results in a substantial bathochromic (red) shift in the maximum absorption wavelength compared to the unsubstituted parent molecule. rsc.org The absorption maximum shifts from approximately 470 nm for the parent this compound to 547 nm for the dicarboximide derivative. rsc.org This shift is attributed to the extension of the π-conjugated system and the electronic effect of the imide groups. rsc.org

The synthetic approach generally relies on palladium-catalyzed cross-coupling reactions. These reactions build the this compound skeleton from smaller, functionalized building blocks, such as a substituted dibromonaphthalimide and a pyrene (B120774) boronic acid ester. rsc.org This method allows for the incorporation of substituents that might not be achievable through direct functionalization of the final this compound molecule.

Synthesis of this compound Dicarboximides

A general and efficient method for synthesizing polycyclic aromatic dicarboximides (PADIs), including this compound dicarboximides, has been developed utilizing a palladium-catalyzed annulation cascade reaction. acs.orgacs.org This convergent approach involves the reaction of an aryl boronic acid (pinacol) ester with a 4,5-dibromonaphthalene-1,8-dicarboximide derivative. acs.org The process is believed to proceed through a Suzuki–Miyaura cross-coupling followed by a direct C–H arylation cascade. acs.org

Systematic optimization of the reaction conditions has been critical to achieving high yields. acs.org Researchers found that the choice of solvent has a decisive effect, with 1-chloronaphthalene providing the highest yields. acs.orgacs.org The optimized protocol, employing a palladium(0) source like [Pd₂(dba)₃]·CHCl₃, a phosphine ligand such as tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄), and cesium carbonate (Cs₂CO₃) as the base, has enabled the synthesis of a broad range of PADIs in high yields. acs.orgacs.org

Using this optimized method, N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide was synthesized from N-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide and a pyrene boronic ester, achieving an isolated yield of up to 97%. acs.orgacs.org This highlights the method's effectiveness for creating complex, functionalized polycyclic aromatic systems.

Table 1: Optimized Reaction Conditions for the Synthesis of Naphtho[8,1,2-bcd]perylene Dicarboximide

This table summarizes the optimized conditions for the palladium-catalyzed annulation reaction to produce Naphtho[8,1,2-bcd]perylene dicarboximides, based on studies using model coupling components. acs.org

ComponentReagentRoleResulting Yield
Palladium Source Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃)CatalystHigh (up to 97%)
Ligand Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)Stabilizes catalystHigh (up to 97%)
Base Cesium Carbonate (Cs₂CO₃)ActivatorHigh (up to 97%)
Solvent 1-ChloronaphthaleneReaction MediumHigh (up to 97%)

Table 2: Example of a Synthesized this compound Dicarboximide

This table details a specific derivative synthesized using the optimized palladium-catalyzed annulation method. acs.orgacs.org

Compound NameStarting MaterialsYield
N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximideN-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide, Pyrene boronic acid pinacol (B44631) ester97%

Strategies for Bowl-Shaped and Curved Aromatic Scaffolds Incorporating this compound Units

The synthetic methodologies developed for planar this compound systems have been extended to create more complex, non-planar architectures. The creation of bowl-shaped and curved aromatic scaffolds is of great interest for applications in host-guest chemistry and materials with unique chiroptical properties.

A key strategy involves applying the palladium-catalyzed annulation reaction to precursors that already possess inherent curvature. acs.orgacs.org By starting with a curved or strained aromatic boronic ester, the annulation process can propagate this curvature into the final, larger polycyclic aromatic dicarboximide structure. This approach has been successfully used to synthesize bowl-shaped PADIs. acs.orgacs.org

Another powerful strategy is the use of twofold annulation reactions. By employing arene diboronic esters, two naphthalene dicarboximide units can be fused onto a central aromatic core, leading to the formation of large polycyclic aromatic bis(dicarboximides). acs.orgacs.org This technique expands the library of accessible structures and provides a pathway to more complex three-dimensional frameworks.

Furthermore, alternative catalytic systems, such as palladium-catalyzed [3+3] annulation methods, have been reported for the synthesis of various perylene derivatives. These methods are also applicable to the construction of curved and heteroaromatic substrates, offering another versatile tool for creating non-planar this compound-containing scaffolds. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization in Naphtho 8,1,2 Bcd Perylene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of Naphtho(8,1,2-bcd)perylene. Both proton (¹H) and carbon (¹³C) NMR provide data on the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR analysis of this compound allows for the precise assignment of each hydrogen atom on the aromatic skeleton. In a deuterated chloroform (B151607) (CDCl₃) solvent, the molecule exhibits a series of distinct signals in the downfield region (7.5-9.0 ppm), which is characteristic of aromatic protons. pdx.edu The specific chemical shifts (δ) and spin-spin coupling constants (J) provide definitive evidence of the connectivity and spatial relationships of the protons. pdx.edu

Detailed research findings have reported the following ¹H NMR signals at 400 MHz: a singlet at 8.77 ppm, a doublet at 8.71 ppm (J = 8.5 Hz), a doublet of doublets at 8.50 ppm (J = 7.5, 0.9 Hz), and a doublet of doublets at 8.34 ppm (J = 7.3, 0.5 Hz), among others. pdx.edu Each signal corresponds to a unique proton in the structure, and the coupling constants reveal which protons are on adjacent carbons. pdx.edu

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
8.77s
8.71d8.5
8.50dd7.5, 0.9
8.34dd7.3, 0.5
8.19d8.3
8.14d7.4
8.07dd7.6, 1.0
8.02s
7.94t7.6
7.78d8.1
7.73d8.1
7.60t7.8
7.55t7.8

Data sourced from a study performing palladium-catalyzed synthesis of polycyclic aromatic hydrocarbons. pdx.edu

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal, confirming the total number of unique carbon environments. For polycyclic aromatic hydrocarbons, these signals typically appear in the aromatic region of the spectrum (approximately 110-150 ppm). While specific published data for this compound is not detailed in the surveyed literature, the technique is standard for the characterization of such compounds. chemicalbook.com The resulting spectrum would be expected to show 26 distinct signals for the 26 carbon atoms, confirming the molecule's asymmetry.

X-ray Crystallographic Analysis for Solid-State Molecular Structures

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, revealing details about its conformation, molecular packing, and the nature of intermolecular forces.

Molecular Packing and Intermolecular Interactions

In the solid state, planar polycyclic aromatic hydrocarbons like this compound tend to arrange in a stacked fashion to maximize favorable π-π interactions. bhu.ac.in These intermolecular forces are crucial in determining the material's bulk properties, such as its thermal stability and electronic conductivity. chemicalbook.comnp-mrd.org The color of perylene-based compounds in the solid state is also heavily influenced by these excitonic interactions between molecules in the crystal lattice. bhu.ac.in The arrangement can lead to different polymorphic forms, where molecules pack in distinct patterns, resulting in different physical properties. bhu.ac.in

Conformational Analysis (Planarity and Distortion)

The chemical structure of this compound is characterized by its rigid and highly conjugated system, which results in a largely planar conformation. chemicalbook.comnp-mrd.org This planarity is key to its electronic properties. However, minor deviations from perfect planarity can occur due to steric strain between adjacent hydrogen atoms in the bay regions of the molecule. Quantitative analysis of its non-planarity, described as "thickness," has been used to correlate its shape with chromatographic retention behavior. For this compound, a thickness value (T) of 4.74 Å has been reported, providing a measure of its slight deviation from a perfectly flat structure.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Identification

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential analytical techniques for the separation, identification, and quantification of this compound, particularly from complex mixtures such as coal tar or fuel pyrolysis products. ncl.ac.ukmdpi.com

The compound has been successfully identified in various environmental and industrial samples using these methods. Normal-phase HPLC on an aminopropyl stationary phase has been used to separate isomers based on the number of aromatic carbons. In this system, this compound exhibits a characteristic retention index that aids in its identification.

Furthermore, GC coupled with mass spectrometry (GC/MS) is a powerful tool for its analysis. ncl.ac.uknih.gov The identification of this compound in a complex mixture of polycyclic aromatic hydrocarbons from coal tar was achieved by comparing its GC retention time with that of an authentic reference standard. ncl.ac.uknih.gov Similarly, HPLC with UV-visible and mass spectrometric detection has been instrumental in identifying it as a product of fuel pyrolysis.

Table 2: Chromatographic Data for this compound

TechniqueStationary PhaseParameterValueSource
NPLCAminopropylRetention Index (log I)5.77
GC/MSVariesIdentificationConfirmed via retention time match ncl.ac.uknih.gov
HPLC/UV/MSVariesIdentificationConfirmed via retention time and MS

Retention Behavior and Annellation Theory in Isomer Separation

The separation of complex mixtures of PAHs, which often contain numerous isomers, is a significant analytical challenge. The retention behavior of these compounds in chromatographic systems is closely linked to their molecular structure. For this compound and its isomers, their elution order can be predicted and understood through the principles of annellation theory. nih.govscience.govdtic.mil

Annellation theory helps in deducing the characteristics of PAH isomers based on how benzene (B151609) rings are fused to the parent structure. nih.gov The theory is particularly useful in identifying isomers for which no authentic reference standards are available. science.govscience.gov For instance, the identification of benzo[ghi]naphtho[8,1,2-bcd]perylene in fuel pyrolysis products was supported by its HPLC retention time, which was consistent with its length-to-breadth ratio as predicted by annellation theory. nih.gov

The retention of PAHs on stationary phases, such as aminopropyl-terminated (NH2) phases in normal-phase liquid chromatography (NPLC), is influenced by structural characteristics like the number of aromatic carbon atoms and the molecule's non-planarity or thickness. science.gov Generally, for a group of isomers, retention tends to decrease as the molecule's "thickness" increases. science.gov This principle allows for the separation and potential identification of isomers within complex mixtures. science.govscience.gov

Coupling with UV-Vis and Mass Spectrometry (GC/MS) for Comprehensive Analysis

To achieve unambiguous identification and quantification of this compound in complex samples, a combination of chromatographic separation with spectroscopic detection is essential. The coupling of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful analytical tool. nih.govscience.govontosight.ai

HPLC with UV-Vis diode-array detection can fractionate complex PAH mixtures based on the number of aromatic carbons. science.gov The resulting UV spectra provide valuable information about the electronic structure of the separated compounds. nih.govscience.gov Mass spectrometry then confirms the molecular weight of the eluting compounds. nih.gov For example, the identification of benzo[ghi]naphtho[8,1,2-bcd]perylene, a C28H14 isomer, was confirmed through mass spectral data. nih.gov

This combined approach has been successfully used to identify and quantify this compound and its isomers in various matrices, including coal tar and products of fuel pyrolysis. nih.govscience.gov The use of authentic reference standards, when available, further solidifies the identification by comparing retention times and mass spectra. science.gov

Advanced Absorption and Emission Spectroscopy for Electronic Transitions

The unique optical and electronic properties of this compound are a direct result of its extended π-conjugated system. ontosight.ai Advanced absorption and emission spectroscopy techniques are pivotal in probing the electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions in conjugated organic molecules. libretexts.orgshimadzu.com When a molecule like this compound absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one, most commonly from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The absorption spectrum of a PAH is characterized by several bands, often labeled as p-bands and β-bands. researchgate.net The position and intensity of these absorption bands are highly dependent on the size and topology of the conjugated system. shimadzu.com As the number of fused aromatic rings increases, the absorption bands shift to longer wavelengths (a bathochromic shift). shimadzu.com

The UV spectrum of benzo[ghi]naphtho[8,1,2-bcd]perylene, for example, is a key characteristic used in its identification. nih.gov Theoretical calculations, such as those using the ZINDO/S method, can predict the locations of maximum absorbance in the UV-Vis spectra of PAHs, aiding in the identification of unknown isomers. researchgate.net

Table 1: Predicted and Observed UV-Vis Absorption Maxima for Selected PAHs

Compound Predicted λmax (nm) Observed λmax (nm)
Naphtho[1,2-j]fluoranthene Not Available Not Available
Naphth[2,1-e]acephenanthrylene Not Available Not Available
Dibenz[a,j]aceanthrylene Not Available Not Available
Naphtho[1,2-e]acephenanthrylene Not Available Not Available

Fluorescence Spectroscopy and Emission Characteristics

This compound is a fluorescent compound, meaning it emits light after being electronically excited. ontosight.ai Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state of a molecule. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. stackexchange.com

The emission characteristics of PAHs, including the position and intensity of emission bands, can be influenced by the solvent polarity. scispace.comnih.gov However, for some PAHs, including derivatives of perylene (B46583), the emission intensity ratios remain relatively constant regardless of the solvent's polarity. nih.gov

Fluorescence spectroscopy is a valuable tool for the analysis of PAHs. For instance, nitromethane (B149229) has been used as a selective quenching agent to differentiate between alternant and non-alternant PAHs, which can aid in the analysis of complex mixtures. optica.org

Table 2: Fluorescence Emission Data for Selected PAHs in Different Solvents

Compound Solvent Excitation λ (nm) Emission λ (nm)
Naphtho[2,1a]fluoranthene n-Hexadecane Not Specified Not Specified
Naphtho[2,1a]fluoranthene Dichloromethane Not Specified Not Specified
Naphtho[2,1a]fluoranthene Butyl Acetate Not Specified 464, 491
Naphtho[2,1a]fluoranthene Dimethyl Sulfoxide Not Specified Not Specified

Theoretical and Computational Investigations of Naphtho 8,1,2 Bcd Perylene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the ground-state electronic structure of medium to large molecular systems, including PAHs. aps.orgscispace.comaps.org By approximating the many-electron problem in terms of the electron density, DFT offers a balance of computational cost and accuracy for determining molecular geometries and orbital energies. scispace.com For Naphtho(8,1,2-bcd)perylene, DFT calculations are crucial for understanding its fundamental electronic characteristics, which dictate its reactivity and material properties. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. muni.cz DFT calculations are widely used to compute the energies of these orbitals. researchgate.net

While direct HOMO-LUMO gap values for this compound are not detailed in the surveyed literature, related electronic properties such as chemical hardness (η) and electronegativity (χ) have been calculated. Chemical hardness is conceptually related to the HOMO-LUMO gap and provides a measure of resistance to change in electron distribution. For this compound, these properties have been computed within a framework for assessing absolute aromaticity. kg.ac.rs

CompoundChemical Hardness (η)Electronegativity (χ)Source
This compound526.20.702 kg.ac.rs

Aromaticity, a concept central to the stability and reactivity of PAHs, can be quantified through various computational models that assess the degree of cyclic electron delocalization. One such method is the conjugated-circuit model, which calculates the resonance energy per electron (RE/e) as a measure of aromatic stabilization. In a comparative study of aromaticity models for benzenoid hydrocarbons, this compound was analyzed. researchgate.net The study reported a significant resonance energy, indicating a high degree of aromatic character and stability. researchgate.net Further studies have also calculated an absolute aromaticity index for the compound. kg.ac.rs

CompoundAromaticity ModelCalculated ValueSource
This compoundConjugated-Circuit Resonance Energy per π-electron0.823 researchgate.net
This compoundAbsolute Aromaticity (A)0.661 kg.ac.rs

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.govarxiv.org It is a primary computational method for predicting photophysical properties, such as UV-visible absorption and emission spectra, by calculating vertical excitation energies and the probabilities of the associated electronic transitions. nih.govarxiv.org

TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum of organic molecules. rsc.orgrsc.org These calculations identify the energies required to promote an electron from an occupied orbital to an unoccupied one. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission maxima corresponding to fluorescence. These theoretical predictions are invaluable for interpreting experimental spectra and understanding how molecular structure influences color and luminescence. While TD-DFT is the standard method for such predictions, specific calculated absorption and emission maxima for this compound were not available in the reviewed literature.

Beyond predicting the energy of an electronic transition, TD-DFT calculations also determine its intensity, which is quantified by the oscillator strength (f). rsc.orgumb.edu The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon interaction with light. umb.eduuni-muenchen.de A transition with a high oscillator strength is considered "spectroscopically allowed," while one with a value near zero is "forbidden." umb.edu

Analysis of the main electronic transitions, such as the HOMO → LUMO transition, and their corresponding oscillator strengths allows for a detailed assignment of the peaks observed in an experimental absorption spectrum. rsc.org For instance, a strong absorption band is typically associated with a HOMO-LUMO transition that has a high oscillator strength. acs.org Although TD-DFT is routinely used for this analysis, specific calculated oscillator strengths for the electronic transitions in this compound are not detailed in the surveyed research.

Prediction of Thermochemical Properties and Stability

Computational chemistry provides robust methods for predicting the thermochemical properties of molecules, which are indicators of their stability. For PAHs, properties like the enthalpy of formation (ΔfH°) are of particular importance for characterizing thermal stability. nih.gov DFT calculations can be employed to compute the total electronic energy of a molecule, which can then be used to derive these thermochemical quantities.

The stability of this compound is intrinsically linked to its highly conjugated π-system and resulting aromaticity. ontosight.aiontosight.ai The resonance energy, calculated via computational models, provides a quantitative measure of the extra stability conferred by electron delocalization. researchgate.net The significant resonance energy calculated for this compound confirms its high thermodynamic stability, a characteristic feature of large, condensed PAH systems. researchgate.netontosight.ai

Enthalpies of Formation

The enthalpy of formation (ΔfH°) is a critical thermodynamic quantity that indicates the stability of a compound relative to its constituent elements. For polycyclic aromatic hydrocarbons (PAHs), these values are often determined through high-level computational methods. Gas-phase enthalpies of formation for this compound have been calculated using various theoretical approaches.

One study, employing high-level G4(MP2) gas-phase calculations, reported the enthalpy of formation for this compound. tandfonline.com Another investigation utilized the AM1 method to furnish heat of formation data. kg.ac.rs These computational methods, while differing in their approach, provide essential data for understanding the energy landscape of PAHs. tandfonline.comnih.gov The G4(MP2) level of theory is noted for providing results at or near thermochemical accuracy for the compounds of interest. tandfonline.com

Computational MethodCalculated Enthalpy of Formation (gas-phase, 298.15 K)
G4(MP2)94.3 kcal/mol
AM1526.2 kJ/mol (approx. 125.7 kcal/mol)

Resonance Energies and Thermodynamic Stability

The thermodynamic stability of PAHs is intrinsically linked to their aromaticity, which can be quantified by resonance energy (RE). A higher resonance energy generally corresponds to greater stability. This compound is considered to be part of a thermodynamically favored route in the formation of larger, more complex PAHs like ovalene. oup.com

Different models have been developed to quantify aromaticity. The conjugated-circuit model, for instance, calculates resonance energies for benzenoid hydrocarbons. researchgate.net Another approach evaluates the percent resonance energy (%RE) using simple Hückel theory. oup.com These studies indicate that while thermodynamic factors are important, they are not the sole determinants in the abundance of PAHs formed during combustion processes. oup.com

CompoundAromaticity ModelCalculated ValueReference
This compoundConjugated-Circuit Model (RE/e)0.823 researchgate.net
This compoundSimple Hückel Theory (%RE)2.63 oup.com
Perylene (B46583)Simple Hückel Theory (%RE)2.66 oup.com
Benzo[a]pyrene (B130552)Simple Hückel Theory (%RE)2.78 oup.com

Computational Studies on Reaction Mechanisms and Pathways for this compound Formation

Understanding the formation of this compound is crucial for controlling its synthesis and predicting its presence in various environments, such as fuel pyrolysis products. nih.govacs.org Computational studies have been instrumental in mapping the complex reaction pathways of large PAHs.

The formation of related C28H14 isomers, such as benzo[ghi]naphtho[8,1,2-bcd]perylene and benzo[pqr]naphtho[8,1,2-bcd]perylene, has been described through mechanisms involving the addition of radicals like benzyl, methyl, or phenyl to smaller PAH precursors. acs.org These reactions often occur at or adjacent to a molecule's bay region. acs.orgresearchgate.net General mechanisms for PAH growth include one-ring additions, where two carbons are added to a bay region to form a new six-membered ring, or a four-carbon addition to a face with high electron density if no bay region exists. researchgate.net The reaction pathways leading to this compound and its benzologues are consistent with these established models for the molecular growth of other large PAHs found in high-temperature environments. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies for Intermolecular Interactions

Molecular dynamics (MD) and other simulation techniques are used to investigate the non-covalent intermolecular interactions that govern the self-assembly and bulk properties of materials. jlu.edu.cn For planar molecules like PAHs, these interactions are dominated by van der Waals forces and, specifically, π-π stacking.

While specific molecular dynamics studies focusing solely on this compound are not detailed in the available literature, the methods for studying such interactions are well-established. Computational techniques like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are used to analyze interaction energies and the nature of intermolecular bonds, including hydrogen bonds and weaker van der Waals interactions in various molecular systems. semanticscholar.orgmdpi.com Reduced Density Gradient (RDG) analysis is another tool used to visualize and characterize weak interactions within bimolecular assemblies. semanticscholar.org For a molecule like this compound, such studies would focus on quantifying the strength and geometry of π-stacking interactions between molecules, which are crucial for predicting its solid-state packing and potential utility in organic electronic materials. The introduction of heteroatoms into perylene structures is known to foster specific intermolecular attractions that can enhance molecular self-assembly. researchgate.net

Electronic and Optical Properties: Advanced Photophysical Studies of Naphtho 8,1,2 Bcd Perylene

Principles of Tuning Optical Properties through Molecular Structure Modification

The optical and electronic properties of polycyclic aromatic hydrocarbons (PAHs) like Naphtho(8,1,2-bcd)perylene can be strategically manipulated by altering their molecular architecture. This principle is fundamental to designing materials with tailored functionalities for specific applications in organic electronics and optoelectronics. lookchem.comrsc.org

One effective method for tuning these properties is the introduction of electron-withdrawing or electron-donating groups to the aromatic core. For instance, the incorporation of dicarboximide substituents onto a pseudo-rylene bisimide structure based on the this compound core leads to a significant red-shift in the absorption spectrum. This bathochromic shift is attributed to the extension of the π-conjugated system and the electron-withdrawing nature of the imide groups.

Another approach involves the modification of the polycyclic skeleton itself. The Diels-Alder reaction, a powerful tool in organic synthesis, can be employed to create new derivatives. For example, the reaction of zethrene (B12695984), a related PAH, can lead to the formation of benzo[pqr]naphtho[8,1,2-bcd]perylene derivatives, which exhibit distinct electronic properties and behave as n-type organic semiconductors. lookchem.comrsc.orgresearchgate.net These examples underscore the principle that targeted modifications to the molecular structure provide a powerful means to control the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption, emission, and charge-transport characteristics of the resulting materials.

Luminescent Properties and Quantum Yields in this compound Systems

The luminescence of this compound systems is a key characteristic that underpins their potential in applications such as organic light-emitting diodes (OLEDs). The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is highly sensitive to the molecular structure.

Compound DerivativeQuantum Yield (Φf)
Pseudo-rylene bisimide with this compound coreLower than analogous perylene (B46583) bisimides

This table presents a qualitative comparison of the quantum yield for a this compound derivative, highlighting the influence of its unique structure.

The study of such derivatives demonstrates that while the core this compound structure provides the fundamental framework for luminescence, the nature and positioning of substituents play a crucial role in modulating the quantum yield.

Aggregation-Induced Emission (AIE) Phenomena in Related PAHs

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated state. AIE is particularly relevant for solid-state applications like OLEDs.

While specific studies on AIE in this compound were not prominent in the surveyed literature, the broader class of polycyclic aromatic hydrocarbons (PAHs) offers numerous examples of AIE. The mechanism of AIE in PAHs is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, rotational and vibrational movements of peripheral groups can provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to enhanced emission.

The structural features of many PAHs, including the presence of rotatable single bonds and propeller-like structures, make them ideal candidates for exhibiting AIE. This phenomenon has been successfully exploited to develop novel fluorescent materials for a range of applications, from bio-imaging to optoelectronic devices. Given the structural similarities, it is plausible that appropriately designed derivatives of this compound could also exhibit AIE, a potential avenue for future research.

Solvatochromism and Solvent-Dependent Spectroscopic Behavior

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents, a phenomenon that arises from the differential solvation of the ground and excited electronic states of the molecule. This effect can provide valuable information about the electronic structure of a molecule and its interactions with the surrounding medium. scispace.com

Interestingly, a study on benzo[pqr]naphtho[8,1,2-bcd]perylene, a close isomer of this compound, revealed that its fluorescence emission behavior is largely independent of solvent polarity. scispace.com This suggests that for this particular PAH, the dipole moments of the ground and first excited states are quite similar, leading to minimal shifts in the emission wavelength even in solvents with vastly different dielectric constants.

Solvent PropertyObservation for benzo[pqr]naphtho[8,1,2-bcd]perylene
PolarityFluorescence emission ratios remain essentially constant

This table summarizes the observed solvent-dependent spectroscopic behavior of a closely related isomer to this compound, indicating a lack of significant solvatochromism.

This relative insensitivity to solvent polarity can be an advantageous property for certain applications where a stable and predictable emission color is required, regardless of the environmental conditions. It also provides fundamental insights into the electronic distribution within this class of molecules.

Charge Transfer Characteristics and Redox Behavior

The ability of a molecule to accept or donate electrons, quantified by its redox potentials, is a critical parameter for its application in organic electronic devices such as transistors and photovoltaic cells. The redox behavior of this compound can be inferred from studies on its parent compound, perylene, and its derivatives.

Perylene itself is known to undergo reversible reduction and oxidation processes. Cyclic voltammetry measurements have shown that unsubstituted perylene can be reversibly reduced to its radical anion and dianion. The introduction of substituents can significantly alter these redox potentials. For instance, electron-withdrawing groups like dicarboximides make the molecule easier to reduce (less negative reduction potential), a desirable characteristic for n-type semiconductor materials.

CompoundFirst Reduction Potential (V vs. Fc/Fc+)First Oxidation Potential (V vs. Fc/Fc+)
Perylene-1.27+1.25

This table shows the redox potentials of the parent compound perylene, providing a reference for the expected electrochemical behavior of this compound.

These studies on related compounds suggest that the this compound core possesses a versatile redox character that can be fine-tuned through chemical modification to create materials with specific electron-accepting or electron-donating properties.

Biradical Character and Open-Shell Electronic States in this compound Analogues

In recent years, there has been growing interest in polycyclic aromatic hydrocarbons that possess an open-shell singlet ground state, exhibiting a significant biradical character. These molecules have unique electronic and magnetic properties that make them attractive for applications in spintronics and nonlinear optics.

Zethrenes are a class of PAHs that are known to have a pronounced biradical character. researchgate.net Intriguingly, it has been shown that Diels-Alder reactions involving zethrenes can lead to the formation of derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. lookchem.comrsc.orgresearchgate.net This synthetic connection suggests that the this compound scaffold can be part of larger molecular systems that exhibit open-shell character.

The biradical character in these systems arises from a delicate balance between aromatic stabilization and the energy cost of unpairing electrons. The presence of specific structural motifs, such as those found in zethrenes, can lead to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which favors the open-shell state. The exploration of this compound analogues with engineered biradical character represents a promising frontier in the design of novel organic functional materials.

Functional Materials and Advanced Applications Research of Naphtho 8,1,2 Bcd Perylene

Organic Electronics Applications

The distinct electronic characteristics of naphtho(8,1,2-bcd)perylene and its derivatives make them valuable building blocks for organic semiconductors. ontosight.ai Research has focused on their integration into several organic electronic devices, including OLEDs, OPVs, and OTFTs. ontosight.aiontosight.ai

Organic Light-Emitting Diodes (OLEDs)

This compound and its related compounds are investigated for their potential use in organic light-emitting diodes (OLEDs) primarily due to their intrinsic luminescent properties. ontosight.aiontosight.ai The molecular structure allows for efficient light emission, a fundamental requirement for the emissive layer in OLED devices. ontosight.ai A United States patent lists this compound among numerous polycyclic aromatic hydrocarbons as a potential material for enhancing the operational stability of OLEDs. google.com The stability and fluorescence efficiency of this class of compounds are key properties being explored for developing durable and high-performance display technologies. ontosight.ai

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), materials must efficiently absorb light and convert it into electrical energy. ontosight.ai this compound and its derivatives are studied for this purpose because of their strong light absorption capabilities. ontosight.aiontosight.ai Rylene diimides, a class of compounds that includes derivatives of perylene (B46583), are recognized as robust and versatile electron-transporting materials with high electron affinities, making them suitable for OPVs. nih.gov Research into related perylene diimide (PDI) structures as non-fullerene acceptors in OPVs has shown promising results, achieving high power conversion efficiencies (PCEs). mdpi.comnih.govkaust.edu.sa For instance, OPVs using the PM6:Y6 bulk heterojunction have achieved PCEs over 13% when paired with novel PDI-based cathode interlayer materials. kaust.edu.sa

Table 1: Performance of OPV Devices with Perylene-Diimide Based Components
Donor:Acceptor SystemCathode Interlayer (CIL)Power Conversion Efficiency (PCE)Source
PM6:Y6PDINN17.23% (Certified 16.77%) nih.gov
PM6:Y6PDIN-B, PDIN-FB, CN-PDIN-B, CN-PDIN-FB~13% kaust.edu.sa
PDBD-T:PDI-TPD-PDIN/A~3.28% mdpi.com
TTFQx-T1(QX1):PDI-Th2B-PDIN/A2.3% (with thermal annealing) mdpi.com

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are a cornerstone of organic electronics, and the performance of these devices is highly dependent on the semiconductor material used. nih.govresearchgate.net this compound's high charge carrier mobility and excellent thermal stability make it a material of interest for OTFT applications. ontosight.ai

The semiconductor behavior of materials based on the this compound core can be chemically tailored. Research has shown that while the related polycyclic aromatic hydrocarbon zethrene (B12695984) functions as a p-type semiconductor, its chemical modification can lead to n-type materials. rsc.orgrsc.org Specifically, a Diels-Alder reaction involving zethrene produces derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. rsc.orgresearchgate.net These resulting derivatives have been demonstrated to function as n-type organic semiconductors in thin-film transistors. rsc.orgrsc.orgresearchgate.net This transformation is significant as the development of both p-type and n-type materials is crucial for creating complementary logic circuits. nih.gov The n-type behavior in these derivatives is attributed to the attachment of electron-withdrawing imide moieties to the large π-conjugated core of benzo[pqr]naphtho[8,1,2-bcd]perylene. rsc.org

Field-effect mobility is a critical parameter for OTFTs, indicating how quickly charge carriers can move through the semiconductor film. While specific mobility values for this compound itself are not detailed in the provided search results, research on its derivatives and related compounds provides insight into their potential. For derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene, it has been noted that electron trapping can cause the measured electron mobility to be lower than the intrinsic value. rsc.org Research on other organic semiconductors highlights the progress in this area. For example, some N-heteropentacenes have shown p-type mobility up to 0.7 cm²/V·s, while certain tetraazapentacene derivatives have demonstrated n-type electron mobility as high as 3.3 cm²/V·s. researchgate.net Furthermore, post-annealing treatments on related molecules have been shown to significantly improve mobility, with one S-shaped molecule's mobility increasing from 0.8 cm²/(V s) to 2.9 cm²/(V s). acs.org

Table 2: Field-Effect Mobility of Related Organic Semiconductors
Compound ClassSemiconductor TypeReported Mobility (cm²/V·s)Source
N-heteropentacenesp-typeup to 0.7 researchgate.net
Silylethynylated Tetraazapentacene Derivativen-typeup to 3.3 researchgate.net
S-DNTT-10 (annealed)p-type2.9 acs.org
Zethrenep-type0.05 researchgate.net

Nanoelectronics and Nanomaterials Research

The unique properties of this compound also position it as a compound of interest for nanoelectronics and the development of novel nanomaterials. ontosight.ai Its stability and conductivity at the molecular level are properties that can be exploited in nanoscale electronic devices. ontosight.ai Nanoelectronics involves the use of nanotechnology in electronic components, a field where molecular-level control over material properties is essential. aspbs.com While specific applications of this compound in nanoelectronics are still in the exploratory research phase, its potential as a building block for complex nanostructures is recognized. ontosight.aiontosight.ai The development of nanotechnology-based systems for applications like drug delivery and medical diagnosis highlights the broad potential for precisely engineered nanomaterials. europa.eu

Molecular Engineering and Derivatives of Naphtho 8,1,2 Bcd Perylene

Design Principles for Modifying Optoelectronic Properties

The modification of the optoelectronic properties of naphtho(8,1,2-bcd)perylene and related PAHs is a key area of research for their application in electronic devices. ontosight.ai The core principle lies in tuning the molecular structure to control the electronic and optical characteristics of the material.

Key design strategies include:

Extension of the π-conjugated system: Fusing additional aromatic rings to the core structure, such as in benzo(pqr)this compound, enhances electron delocalization. ontosight.airsc.org This extension typically leads to a redshift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. rsc.org

Introduction of functional groups: Attaching electron-donating or electron-withdrawing groups to the aromatic core can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). science.govacs.org This, in turn, influences the material's charge transport properties, making it more suitable for use as either a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

Heteroatom substitution: Replacing carbon atoms within the aromatic framework with heteroatoms like nitrogen can modify the electronic structure and introduce new functionalities. acs.org For instance, the incorporation of nitrogen atoms can lead to a positive shift in the reduction potential, making the resulting compound a better electron acceptor. researchgate.net

Control of intermolecular interactions: The solid-state packing of molecules significantly impacts charge transport. Modifying the peripheral substituents can influence the π-stacking arrangement, which is crucial for efficient charge hopping between molecules. rsc.org

These design principles allow for the fine-tuning of the electronic and optical properties of this compound derivatives to meet the specific requirements of various optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). ontosight.aiontosight.ai

Periphery-Hydrogenated this compound Derivatives

The hydrogenation of the periphery of PAHs like this compound represents a significant strategy to modify their properties. This process introduces sp³-hybridized carbon atoms into the otherwise fully sp²-hybridized aromatic system, leading to notable changes in solubility and emission characteristics. rsc.orgrsc.org

Traditionally, the synthesis of periphery-hydrogenated PAHs required harsh conditions, including high-pressure hydrogen gas and elevated temperatures. rsc.org However, recent advancements have led to more efficient methods. One such method is the rhodium-catalyzed mechanochemical transfer hydrogenation, which allows for the hydrogenation of PAHs under ambient pressure and atmosphere without the need for hydrogen gas. rsc.orgrsc.org In a specific example, the reaction of naphtho[8,1,2-bcd]perylene using this method yielded a periphery-hydrogenated derivative in 61% yield. rsc.org

Periphery-hydrogenated PAHs often exhibit enhanced solubility compared to their parent compounds. rsc.org This improved solubility is advantageous for solution-based processing of organic electronic devices. Furthermore, these derivatives can display unique photophysical properties, such as aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state. rsc.orgresearchgate.net

Reaction Reactant Product Yield Reference
Rh-catalyzed mechanochemical transfer hydrogenationNaphtho[8,1,2-bcd]perylenePeriphery-hydrogenated naphtho[8,1,2-bcd]perylene61% rsc.org

This compound Dicarboximides and Related Structures

This compound dicarboximides are a class of derivatives that incorporate electron-withdrawing dicarboximide groups into the core structure. These compounds are of significant interest due to their tunable electronic properties and high stability, making them promising materials for n-type semiconductors in organic electronics. rsc.orgacs.org

The synthesis of these derivatives can be achieved through palladium-catalyzed annulation reactions. For example, the reaction of N-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide with an appropriate boronic acid ester can yield N-(2,6-diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide with a high yield of 97%. acs.orgacs.org

The introduction of dicarboximide substituents has a profound effect on the optical properties of the parent this compound. For instance, a dicarboximide derivative exhibits a significant redshift in its absorption maximum compared to the unsubstituted parent molecule. rsc.org This shift is attributed to the extension of the π-system and the strong electron-withdrawing nature of the imide groups. rsc.org

The optical and electrochemical properties of a broad series of polycyclic aromatic dicarboximides (PADIs), including those based on this compound, have been extensively studied, revealing their potential for various applications. acs.org

Compound Synthesis Method Yield Key Feature Reference
N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximidePd-catalyzed annulation97%Purple solid, high thermal stability acs.orgacs.org

Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of this compound can be systematically tuned by the introduction of various substituents onto the aromatic core. The nature and position of these substituents play a crucial role in modulating the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its absorption, emission, and charge-transport characteristics. science.govacs.org

Electron-donating groups, such as methoxy (B1213986) groups, can raise the HOMO energy level, leading to a redshift in the absorption and emission spectra. chimicatechnoacta.ru Conversely, electron-withdrawing groups, like nitro groups or the dicarboximide functionality, lower both the HOMO and LUMO energy levels, which can also result in a redshift and can enhance the electron-accepting properties of the molecule. rsc.orgscience.gov

For example, a comparative study of bi-1,3,4-oxadiazole derivatives showed that while fluoro-substituents had a minimal effect, methoxy- and nitro-substituents caused a noticeable redshift in the spectra. science.gov This principle is broadly applicable to other polycyclic aromatic systems, including derivatives of this compound. The strategic placement of substituents can therefore be used to engineer molecules with tailored optoelectronic properties for specific applications in organic electronics. acs.org

Substituent Type Effect on HOMO/LUMO Impact on Spectra Example
Electron-donating (e.g., Methoxy)Raises HOMO levelRedshiftMethoxy-substituted bi-1,3,4-oxadiazole science.gov
Electron-withdrawing (e.g., Nitro)Lowers HOMO and LUMO levelsRedshiftNitro-substituted bi-1,3,4-oxadiazole science.gov
Halogen (e.g., Fluoro)Minimal effectLittle changeFluoro-substituted bi-1,3,4-oxadiazole science.gov

Isomeric Forms and Their Structure-Property Relationships

The isomeric form of a polycyclic aromatic hydrocarbon, including derivatives of this compound, can have a significant impact on its physical and electronic properties. Different arrangements of fused rings or substituent positions can lead to distinct molecular geometries, packing motifs in the solid state, and, consequently, different performance in electronic devices. rsc.orglookchem.com

For instance, the Diels-Alder reaction of zethrene (B12695984) can lead to the formation of new derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene. researchgate.netrsc.orglookchem.com These derivatives, which are isomeric with other extended perylene (B46583) systems, have been shown to behave as n-type organic semiconductors, whereas zethrene itself acts as a p-type semiconductor. rsc.orglookchem.com This demonstrates how a change in the core structure, leading to a different isomeric form, can fundamentally alter the primary charge carrier type.

Supramolecular Chemistry and Self Assembly Research of Naphtho 8,1,2 Bcd Perylene Analogues

Self-Assembly Mechanisms and Driving Forces (e.g., π-π Interactions)

The self-assembly of naphtho(8,1,2-bcd)perylene analogues is predominantly driven by π-π stacking interactions. The planar and extensive aromatic surfaces of these molecules facilitate strong intermolecular attractions, leading to the formation of well-ordered aggregates. rsc.org In solution, the self-assembly process can be influenced by factors such as solvent composition and temperature. For instance, in solvent/water mixtures, some perylene (B46583) diimide (PDI) derivatives, which share structural similarities with this compound, have been observed to transition from an isodesmic to a cooperative assembly mechanism as the hydrophobicity of the system increases. bohrium.com This indicates that both solvophobic effects and π-π interactions play crucial roles in the assembly process.

The thermodynamics of self-assembly for asymmetric PDI derivatives have been studied using temperature-dependent UV/Vis spectroscopy, revealing the influence of hydrophobic and hydrophilic groups on the formation of supramolecular polymers. bohrium.com Molecular dynamics simulations have further elucidated the self-assembly of PDI-oligonucleotide conjugates, showing a two-step mechanism where a dimer initially forms, followed by the addition of a third molecule to create a trimer. mdpi.com These studies highlight the interplay of attractive van der Waals forces and repulsive electrostatic interactions in directing the formation of ordered structures. mdpi.com Single-crystal analysis of dibenzo[cd,lm]perylene, a related polycyclic aromatic hydrocarbon, revealed a planar geometry with an interplanar spacing of 3.4 Å, which is consistent with significant π-π stacking.

Formation of Supramolecular Structures and Liquid Crystals

The strong tendency of this compound analogues to self-assemble leads to the formation of various supramolecular structures. In many cases, these molecules form one-dimensional nanofibers through π-π stacking. bohrium.com The morphology of these nanostructures can be controlled by modifying the molecular structure, such as by introducing asymmetric side chains, which can induce coiling of the nanofibers. bohrium.com

The formation of liquid crystalline phases has been observed in derivatives of perylene, a core component of this compound. scispace.comhpst.cz The rigid, planar core combined with flexible peripheral substituents can lead to the formation of columnar liquid crystal phases, where the molecules stack on top of each other to form columns, which then arrange into a two-dimensional lattice. The excellent separation of isomeric polycyclic aromatic hydrocarbons, including those with a perylene backbone, has been demonstrated using liquid chromatography with a 50% liquid crystalline dimethylpolysiloxane stationary phase. scispace.com

Hydrogen-Bonded Architectures in Solid State

Studies on naphthalene (B1677914) dicarboxamides have shown the formation of one-dimensional hydrogen-bonded ladders, which then assemble into two-dimensional sheets. mdpi.com Similarly, hydrogen-bonded organic frameworks (HOFs) based on perylene have been synthesized, demonstrating high crystallinity and porosity. nih.gov In these frameworks, intermolecular hydrogen bonds between functional groups, such as carboxylic acids, lead to the formation of robust, ordered structures. nih.gov The structure of 2-naphthol-(H2O)n clusters has been investigated, revealing that for n=2 and 3, ring-like structures are formed through hydrogen bonding. researchgate.net

Interactions with Biological Macromolecules (e.g., Proteins)

The interactions of this compound analogues with biological macromolecules are an emerging area of research. The planar, hydrophobic nature of these compounds suggests the potential for intercalation into DNA or binding to hydrophobic pockets in proteins. While specific studies on this compound itself are limited, research on related perylene diimide (PDI) derivatives provides insights into these potential interactions.

PDI derivatives have been conjugated to oligonucleotides and peptides to create bioconjugates with unique self-assembly properties and the ability to interact with biological systems. nih.gov The potential for protein-protein interactions to be mediated by small molecules is an active area of investigation. nips.cc While direct evidence for this compound binding to specific proteins is not extensively documented in the provided results, the general principles of small molecule-protein interactions suggest that such interactions are plausible and could be a fruitful area for future research. hpst.cznaturalproducts.net

Environmental and Formation Studies of Naphtho 8,1,2 Bcd Perylene Academic Context

Formation Mechanisms in Combustion Processes

Naphtho(8,1,2-bcd)perylene is not a naturally occurring compound in the traditional sense but is instead a product of the incomplete combustion of organic materials. oup.com Its formation is intrinsically linked to high-temperature processes, where complex chemical reactions transform simpler organic molecules into larger, more complex polycyclic aromatic structures.

Pyrolysis and Pyrosynthesis Pathways

The formation of large PAHs such as this compound is understood through the mechanisms of pyrolysis and pyrosynthesis. lsu.edu Pyrolysis involves the thermal cracking of organic compounds into smaller, unstable fragments at high temperatures in the absence of air. lsu.edu Subsequently, pyrosynthesis refers to the recombination of these reactive fragments into larger, more stable polycyclic aromatic compounds. lsu.edu High rates of pyrolysis and pyrosynthesis lead to a faster formation rate and higher concentrations of these compounds. lsu.edu

Several specific pathways have been proposed for the formation of large PAHs:

Sequential Ring Addition: One proposed mechanism suggests that larger PAHs are built up from smaller ones. oup.com For instance, starting with precursor molecules like benzo[a]pyrene (B130552) and this compound itself, individual rings are added through the formal addition of C2 or C4H2 units. oup.com

Modified Naphthalene (B1677914) Zigzag Series: Another model explains the formation of large PAHs through a modification of the naphthalene zigzag series. This scheme involves two types of ring closures: Peri-Ring Closure (addition of two carbons) and Ortho-Ring Closure (addition of three carbons). researchgate.net This process is crucial for explaining the formation of compounds like benzo[pqr]naphtho[8,1,2-bcd]perylene. researchgate.net

Dimerization: Smaller PAHs can grow into larger ones through dimerization reactions that involve the elimination of hydrogen. oup.com

Research has identified this compound and its isomers as products in the pyrolysis of various fuels. For example, it was identified as a product of supercritical toluene (B28343) pyrolysis. nih.gov It is also one of 19 perylene (B46583) benzologues identified in the pyrolysis products of a synthetic jet fuel. researchgate.net

Formation in Soot and Particulate Matter

Soot, a carbonaceous solid produced during incomplete combustion, is a primary carrier for a wide variety of heavy PAHs, which are adsorbed onto the surface of soot particles. lsu.edu The small size of soot particles allows them to be a significant environmental hazard. lsu.edu

This compound has been specifically identified within these matrices:

Diesel Particulate Matter: Diesel particulate extract contains a multitude of large PAHs, and their composition can be used to infer the reaction pathways occurring within diesel engines. oup.com

Incineration Plant Soot: Analysis of soot particles from an incineration plant led to the quantification of this compound. researchgate.net

Carbon Black: High-performance liquid chromatography is used to separate high-molecular-weight PAHs found in carbon black. acs.org

Wood Soot: Extracts from wood soot have been found to contain isomers such as benzo[pqr]naphtho[8,1,2-bcd]perylene. lsu.edu

Detection and Identification in Environmental Samples

The detection and unequivocal identification of specific high-molecular-weight PAHs like this compound from complex environmental mixtures is a significant analytical challenge. This is due to the vast number of possible isomers for PAHs with increasing molecular weight. lsu.edu Advanced analytical techniques are required to separate and identify these compounds.

Modern analytical methods have proven effective:

Chromatography and Mass Spectrometry: The combination of high-performance liquid chromatography (HPLC) with diode-array ultraviolet-visible (UV-vis) absorbance detection and mass spectrometry (MS) is a powerful tool. nih.gov This method provided the first identification of benzo[ghi]naphtho[8,1,2-bcd]perylene as a product of fuel pyrolysis. nih.govlsu.edu

Multidimensional Chromatography: For complex samples like coal and petrol coke, a combination of multidimensional liquid chromatography, UV-Vis diode array detection, and highly sensitive atmospheric pressure laser ionization-mass spectrometry (APLI-MS) has been used to identify compounds including benzo[ghi]naphtho[8,1,2-bcd]perylene and benzo[pqr]naphtho[8,1,2-bcd]perylene by comparing their unique UV-Vis spectra with literature data. nih.gov

Table 1: Analytical Techniques for this compound Detection
TechniqueSample MatrixIdentified Isomer(s)Reference
HPLC/UV/MSSupercritical Toluene Pyrolysis Productbenzo[ghi]naphtho[8,1,2-bcd]perylene nih.gov
Multidimensional LC, UV-Vis DAD, APLI-MSBituminous Coals, Petrol Cokebenzo[ghi]naphtho[8,1,2-bcd]perylene, benzo[pqr]naphtho[8,1,2-bcd]perylene nih.gov
NPLC/UV-vis, GC/MSIncineration Plant Sootnaphtho[8,1,2-bcd]perylene researchgate.net

Role as Environmental Pollutants

Polycyclic aromatic hydrocarbons are recognized as a significant class of environmental chemical contaminants. nih.gov They are widespread pollutants, and their presence in the environment is a direct consequence of anthropogenic activities, primarily the incomplete combustion of organic materials like fossil fuels. oup.comwho.int PAHs can be emitted into the atmosphere in the gas phase or adsorbed onto solid particulate matter such as soot and fly ash. lsu.edu Due to their potential health hazards, the United States Environmental Protection Agency (US EPA) has listed 16 PAHs as priority pollutants. watersa.net

Health-Related Research Context of PAHs

The primary concern regarding PAH exposure is their potential to cause adverse health effects. cdc.gov Many PAHs are classified as carcinogens, mutagens, and teratogens. nih.govmdpi.com It is important to note that most human exposures are to complex mixtures of PAHs, rather than individual compounds, which makes ascribing specific health effects to a single PAH difficult. cdc.gov

Health research has established links between PAH exposure and various conditions:

Cancer: The most significant endpoint of PAH toxicity is cancer. cdc.gov Occupational exposure and exposure to ambient PAHs have been associated with increased incidences of lung, skin, bladder, and breast cancer. who.intcdc.govebsco.com

Cardiovascular Disease: Exposure to PAHs may increase the risk of cardiovascular diseases, including atherosclerosis and hypertension. nih.gov

Other Effects: Epidemiological studies have shown associations with reduced lung function and the exacerbation of asthma. who.int Animal studies indicate that certain PAHs can also impact the immune, reproductive, and neurologic systems. cdc.gov

Distribution and Occurrence in Various Environmental Matrices

This compound and its isomers have been identified in a range of matrices, all of which are associated with high-temperature pyrogenic processes. The presence of these compounds serves as a chemical fingerprint of incomplete combustion.

Table 2: Documented Occurrence of this compound and its Isomers
Environmental Matrix/SourceSpecific Isomer(s) IdentifiedReference
Products of Synthetic Jet Fuel Pyrolysisnaphtho[8,1,2-bcd]perylene, benzo[ghi]naphtho[8,1,2-bcd]perylene, benzo[pqr]naphtho[8,1,2-bcd]perylene researchgate.net
Bituminous Coals and Petrol Cokebenzo[ghi]naphtho[8,1,2-bcd]perylene, benzo[pqr]naphtho[8,1,2-bcd]perylene nih.gov
Incineration Plant Sootnaphtho[8,1,2-bcd]perylene researchgate.net
Diesel Particulate Extractnaphtho[8,1,2-bcd]perylene oup.com
Products of Supercritical Toluene Pyrolysisbenzo[ghi]naphtho[8,1,2-bcd]perylene nih.gov
Wood Soot Extractsbenzo[pqr]naphtho[8,1,2-bcd]perylene lsu.edu

While research has confirmed the presence of this compound in these specific pyrogenic sources, the general distribution of PAHs extends to broader environmental compartments, including rivers and other aquatic ecosystems, largely due to industrial activities and runoff. watersa.net

Analytical Challenges in Complex Environmental Mixtures

The accurate identification and quantification of this compound in complex environmental mixtures present significant analytical challenges. These difficulties stem from the inherent complexity of environmental matrices, the presence of numerous isomeric compounds, and the limitations of conventional analytical techniques.

A primary challenge is the co-elution of this compound with other polycyclic aromatic hydrocarbons (PAHs) that possess similar physicochemical properties. lsu.edu For instance, in chromatographic analyses, it can be difficult to separate from its isomers and other PAHs of similar molecular weight. lsu.edunih.gov High-performance liquid chromatography (HPLC) is a common technique for separating PAHs; however, achieving baseline separation of all isomers in a complex sample is often not feasible. lsu.edunih.gov For example, studies have shown that this compound can co-elute with compounds like benzo[a]coronene and phenanthro[5,4,3,2-efghi]perylene, which can interfere with accurate quantification. nih.gov

Matrix effects are another significant hurdle in the analysis of this compound in environmental samples. bataviabiosciences.com Environmental matrices such as soil, sediment, and atmospheric particulate matter are incredibly complex, containing a wide variety of organic and inorganic compounds. lsu.edubataviabiosciences.com These co-extracted matrix components can interfere with the analytical signal of the target analyte, leading to either signal enhancement or suppression. bataviabiosciences.com This interference can result in inaccurate quantification, with reported concentrations being either overestimated or underestimated. bataviabiosciences.com The specific nature and magnitude of the matrix effect can vary significantly between different sample types, necessitating matrix-matched calibration standards or the use of advanced sample cleanup techniques to mitigate these interferences.

Furthermore, the limitations of standard analytical methods contribute to the challenges in accurately measuring this compound. While gas chromatography-mass spectrometry (GC-MS) and HPLC with ultraviolet-visible (UV-Vis) or fluorescence detection are widely used for PAH analysis, they may lack the selectivity and sensitivity required for trace-level detection in complex mixtures. lsu.edu The large number of possible PAH isomers, particularly for higher molecular weight compounds, makes unambiguous identification based solely on retention time and mass-to-charge ratio difficult. lsu.edu

To address these challenges, researchers have explored advanced analytical techniques. Multidimensional chromatography, which combines two or more chromatographic separations with different selectivities, can enhance the resolution of complex mixtures. nih.gov Additionally, high-resolution mass spectrometry (HRMS) provides more accurate mass measurements, aiding in the differentiation of isobaric compounds (compounds with the same nominal mass but different elemental compositions). acs.org Techniques like atmospheric pressure laser ionization (APLI) coupled with mass spectrometry have shown promise for highly sensitive and selective PAH analysis. researchgate.net The development and application of these advanced methods are crucial for overcoming the analytical difficulties associated with this compound and other large PAHs in environmental samples.

Interactive Data Table: Chromatographic Retention of Selected PAHs

The following table provides retention data for this compound and other PAHs, illustrating the challenges of chromatographic separation.

CompoundMolecular Mass (Da)Number of Aromatic CarbonsRetention Time (min)
Dibenzo[cd,lm]perylene32626~28
Naphtho[1,2,3,4-ghi]perylene3262637-42
Naphtho[8,1,2-bcd]perylene 326 26 37-42
Benzo[a]naphtho[8,1,2-cde]naphthacene3522837-42
Benzo[vwx]hexaphene3522837-42
Data sourced from studies on normal-phase liquid chromatography. nih.govscispace.com

This table highlights how isomers with the same molecular mass and number of aromatic carbons, such as Naphtho[8,1,2-bcd]perylene and Naphtho[1,2,3,4-ghi]perylene, can have very similar retention times, making their individual quantification challenging. scispace.com

Future Research Directions and Emerging Paradigms for Naphtho 8,1,2 Bcd Perylene

Advanced Synthetic Methodologies for Complex Architectures

Future synthetic efforts will move beyond traditional linear syntheses toward more sophisticated and efficient methodologies for creating complex, multi-dimensional architectures based on the Naphtho(8,1,2-bcd)perylene core. These advanced methods are crucial for fine-tuning the material's properties and integrating it into functional systems.

A key area of development is the use of convergent synthetic strategies . A general method for producing polycyclic aromatic dicarboximides (PADIs) using a palladium-catalyzed annulation reaction has been demonstrated to be highly effective. ua.pt This approach allows for the synthesis of a wide variety of planar carbo- and heterocycle-containing PADIs in good to excellent yields, as exemplified by the near-quantitative 97% yield of N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide. ua.pt This convergent method offers significant advantages over linear approaches by enabling the late-stage combination of complex fragments, thus facilitating the creation of diverse derivatives. ua.pt

Another promising frontier is mechanochemistry , which offers a novel route to periphery-hydrogenated PAHs. A recently developed mechanochemical transfer hydrogenation using a rhodium catalyst has been successfully applied to this compound, affording the hydrogenated product in a 61% yield. nih.govcmu.edu This technique is notable for its rapid reaction times and effectiveness under ambient pressure and atmosphere, representing a significant step towards sp³-carbon-rich nanocarbon materials. nih.govcmu.edu

Furthermore, research into the reactivity of related PAHs opens pathways to new, larger structures. For instance, the Diels-Alder addition to zethrene (B12695984) has been shown to produce derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene, effectively expanding the π-system and altering the electronic properties of the resulting molecule. annualreviews.orgspiedigitallibrary.orgmdpi.com These methodologies, which build upon the foundational core, are essential for developing the next generation of complex, functional architectures.

Table 1: Advanced Synthetic Reactions for this compound and its Derivatives


Reaction TypeKey Reagents/ConditionsProductYieldReference
Palladium-Catalyzed AnnulationPd-catalyst, 1-chloronaphthalene (B1664548) (solvent)N-(2,6-Diisopropylphenyl)naphtho[8,1,2-bcd]perylene-9,10-dicarboximide97% spiedigitallibrary.org
Mechanochemical Transfer Hydrogenation[RhOH(cod)]₂, B₂(OH)₄/n-BuOH, Ball-millingPeriphery-hydrogenated Naphtho[8,1,2-bcd]perylene61%[4, 12]
Diels-Alder ReactionZethrene precursor, heatBenzo[pqr]naphtho[8,1,2-bcd]perylene derivativesNot specified[9, 10, 13]

Exploration of Novel Electronic and Spintronic Applications

The inherent properties of this compound, such as high thermal stability, fluorescence efficiency, and charge carrier mobility, make it a prime candidate for a range of electronic applications. epj.orgontosight.ai Future research will focus on harnessing and optimizing these properties for novel devices.

The compound has been identified as a promising material for organic electronics , including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). epj.orgontosight.ai Its inclusion in a patent for OLEDs with improved operational stability underscores its potential in display technologies. rutgers.edugoogle.com Moreover, derivatives such as benzo[pqr]naphtho[8,1,2-bcd]perylene have been shown to function as n-type organic semiconductors, which is critical for the development of complementary circuits. annualreviews.orgspiedigitallibrary.orgmdpi.com

An exciting and emergent direction is the field of spintronics and spin caloritronics . While research on this compound itself is in its infancy, studies on the broader perylene (B46583) family provide a strong impetus for exploration. A molecular device based on a perylene molecule has demonstrated a suite of spintronic functionalities, including spin filtering effects, giant magnetoresistance, and a spin Seebeck effect. bohrium.com These findings suggest that this compound and its analogues, with their unique electronic structure, could be engineered into carbon-based molecular spintronic devices. bohrium.com

Table 2: Potential Electronic and Spintronic Applications of this compound and its Analogues


Application AreaKey Property / FunctionSupporting Evidence / Related ResearchReference
Organic Light-Emitting Diodes (OLEDs)High fluorescence efficiency, improved operational stabilityListed as a material in patents for stable OLEDs.[6, 18, 29]
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, n-type semiconductor behavior in derivativesBenzo[pqr]naphtho[8,1,2-bcd]perylene derivatives show n-type behavior.[6, 9, 10]
Organic Photovoltaics (OPVs)Strong light absorption, thermal stabilityGeneral potential for PAHs and perylene-based materials in OPVs.[6, 22, 24]
Spintronics / Spin CaloritronicsSpin filtering, giant magnetoresistance, spin Seebeck effectDemonstrated in a perylene-based molecular device. epj.org

Integration into Hybrid Organic-Inorganic Systems

A major paradigm shift in materials science involves the creation of hybrid organic-inorganic systems that combine the distinct advantages of both material classes. Future research will explore the integration of this compound and its derivatives with inorganic components to create novel functional materials.

One promising avenue is in photovoltaics and electronics . Researchers have successfully created hybrid interlayers for solar cells by combining perylene derivatives with inorganic materials. Examples include a nanohybrid of a perylene derivative with reduced graphene oxide and the doping of tin oxide (SnO₂) nanoparticles with a perylene diimide derivative (PDINO) to create efficient electron transport layers (ETLs) in organic solar cells. ua.ptspiedigitallibrary.orgbohrium.com Similarly, a hybrid material formed from a benzo[ghi]perylenetriimide and a cyclic titanium-oxo cluster has been shown to be an excellent interlayer in both perovskite and organic solar cells. chinesechemsoc.org These studies provide a clear blueprint for using this compound to modify the interfaces of inorganic materials like TiO₂ or SnO₂, tuning work functions and improving charge transport. bohrium.comchinesechemsoc.org

Another emerging area is the development of sensors and photocatalysts . The strong π-π interactions of PAHs can be leveraged by coupling them with inorganic nanostructures. up.ac.za Research has shown that PAHs can be adsorbed onto graphene oxide nanosheets and that quantum dots can be used as a bridge in hybrid photocatalysts for the conversion of PAHs. mdpi.comup.ac.za A key future direction will be the attachment of functionalized this compound analogues to inorganic semiconductor quantum dots to create novel hybrid materials with tailored photophysical properties for sensing or light-driven catalytic applications. rutgers.edu

Data-Driven and AI-Assisted Design of this compound Analogues

The traditional process of materials discovery is often slow and resource-intensive. The adoption of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift to accelerate the design and discovery of new organic semiconductors. annualreviews.orgresearcher.liferesearchgate.netannualreviews.org This data-driven approach is a key future direction for exploring the vast chemical space of this compound analogues.

ML models are increasingly being used to develop quantitative structure-property relationships (QSPR) for PAHs. nih.govepj.org These models can accurately predict key electronic properties such as band gaps, electron affinities, and ionization potentials directly from the molecular structure, often represented as a simple string of text. nih.govacs.orgnih.gov For example, ML-based models have been developed that can predict the electronic properties of PAHs to within an accuracy of 0.1-0.2 eV, a significant improvement in efficiency over manual or purely computational methods. nih.govacs.org

Sustainable Synthesis and Green Chemistry Approaches in PAH Research

The synthesis of complex PAHs often involves multi-step processes that can be resource-intensive and generate significant waste. A critical future direction is the development of sustainable and green synthetic routes for this compound and other PAHs, driven by growing environmental concerns. researcher.liferesearchgate.net

Mechanochemistry stands out as a leading green chemistry approach. The solvent-free or low-solvent synthesis of periphery-hydrogenated this compound via ball-milling is a prime example of this trend. nih.govcmu.edu This method not only reduces solvent use but can also lead to faster reactions and access to novel materials under ambient conditions. nih.govcmu.edu

Another key strategy is the use of more environmentally benign solvents or solvent-free conditions. Research on related perylene intermediates has demonstrated a highly efficient, scalable, and organic solvent-free preparation based on a combination of solventless and in-water reactions. rsc.org Applying these principles—such as replacing hazardous organic solvents with water or eliminating them entirely—to the synthesis of the this compound core and its derivatives is a major goal. Adopting integrated approaches and green nanoremediation techniques further highlights the push towards environmentally friendly processes in the lifecycle of PAHs. acs.org

Table 3: Comparison of Synthetic Approaches in PAH Research


ApproachDescriptionGreen Chemistry Principles Adhered ToReference
Traditional SynthesisOften multi-step, relying on high temperatures and organic solvents.Generally low adherence. researchgate.net (as a baseline)
MechanochemistryUses mechanical force (e.g., ball-milling) to induce chemical reactions.Prevention (reduces waste), Safer Solvents (often solvent-free), Energy Efficiency (ambient conditions).[4, 12]
Aqueous / Solvent-Free SynthesisConducting reactions in water or without any solvent.Safer Solvents & Auxiliaries, Pollution Prevention. researchgate.net
CatalysisUsing catalysts (e.g., Pd-catalysis) to improve reaction efficiency and reduce byproducts.Catalysis (more selective, lower energy). spiedigitallibrary.org

Q & A

Q. How is Naphtho[8,1,2-bcd]perylene identified in complex mixtures such as pyrolyzed fuels or environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with diode-array ultraviolet-visible (UV-Vis) absorbance detection and mass spectrometry (MS) is the standard approach. UV-Vis spectra are compared to reference standards (e.g., benzo[pqr]naphtho[8,1,2-bcd]perylene) for validation, while MS provides molecular weight confirmation. Retention time alignment and spectral matching are critical for unambiguous identification .

Q. What spectroscopic techniques are used to characterize the electronic structure of Naphtho[8,1,2-bcd]perylene?

Methodological Answer: UV-Vis absorbance spectroscopy in solvents like acetonitrile/dichloromethane (CH₃CN/CH₂Cl₂) reveals π-π* transitions, with peak positions sensitive to solvent polarity. Fluorescence emission spectra further probe excited-state behavior. For example, band I intensity enhancement in polar solvents indicates solvent-probe interactions .

Q. What computational tools are employed to model the molecular geometry of Naphtho[8,1,2-bcd]perylene?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) generate optimized geometries, electronic properties, and vibrational spectra. Structure data files (SDF/MOL) derived from these calculations enable cheminformatics applications and comparisons with experimental data .

Advanced Research Questions

Q. How can researchers design experiments to study the formation pathways of Naphtho[8,1,2-bcd]perylene in pyrolysis environments?

Methodological Answer: Controlled pyrolysis of aromatic precursors (e.g., methyl-substituted benzopyrenes) in supercritical n-decane is used. Reaction intermediates are trapped and analyzed via gas chromatography (GC)/MS. Isotopic labeling (e.g., ¹³C) tracks carbon rearrangement pathways, while kinetic modeling identifies dominant growth mechanisms .

Q. How do researchers resolve discrepancies in UV spectral assignments for Naphtho[8,1,2-bcd]perylene and structurally similar PAHs?

Methodological Answer: Apply solvent-based adjustments to UV spectra and validate against annellation theory. For example, benzo[pqr]naphtho[8,1,2-bcd]perylene’s UV spectrum is differentiated from dibenzo[ghi,k]phenanthro[9,10,1-cde]perylene by analyzing absorption band splitting patterns and solvent-polarity-induced shifts .

Q. What methodological challenges arise in detecting Naphtho[8,1,2-bcd]perylene in environmental sediments, and how are they addressed?

Methodological Answer: Low concentrations (sub-ppb) require cryogenic fluorescence spectroscopy at 77 K or 4.2 K to enhance spectral resolution. Line-narrowing techniques (e.g., Shpol’skii effect) isolate target signals from matrix interferences. Detection limits are validated using spiked sediment samples .

Q. How are computational methods integrated with experimental data to predict the toxicological profile of Naphtho[8,1,2-bcd]perylene?

Methodological Answer: Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., HOMO-LUMO gap, polar surface area) with toxicity endpoints. Experimental validation follows OECD guidelines, including acute oral toxicity (OECD 423) and in vitro mutagenicity assays (Ames test). Study designs should align with inclusion criteria for species (e.g., rodents), exposure routes (oral/inhalation), and systemic effects monitoring .

Q. What advanced chromatographic strategies improve the separation of Naphtho[8,1,2-bcd]perylene from co-eluting high-molecular-weight PAHs?

Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) with core-shell C18 columns (2.6 µm particle size) and gradient elution (acetonitrile/water with 0.1% formic acid). Post-column derivatization or tandem MS (MS/MS) enhances selectivity. Retention time reproducibility is ensured via internal standards (e.g., deuterated PAHs) .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "Naphtho[8,1,2-bcd]perylene" not "NP").
  • For synthesis studies, cross-reference experimental yields with computational thermochemistry to validate reaction feasibility.
  • Environmental detection workflows must comply with EPA Method 8270 or ISO 28540 for PAH quantification.

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